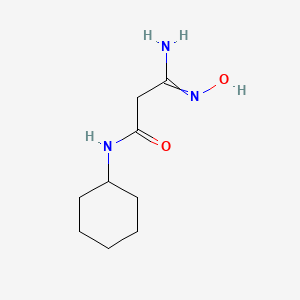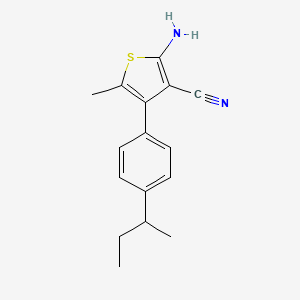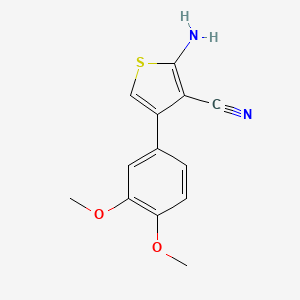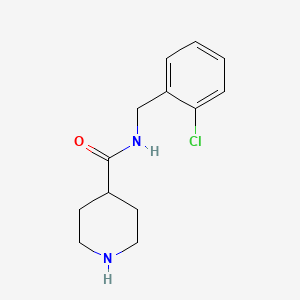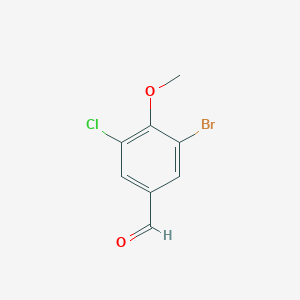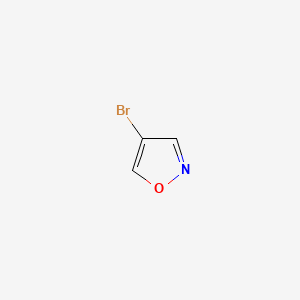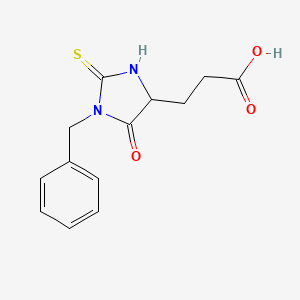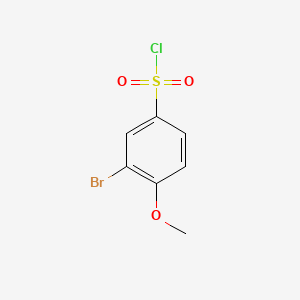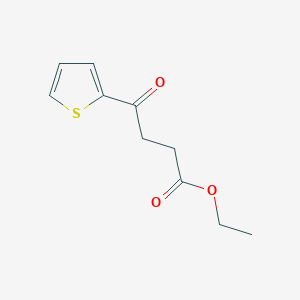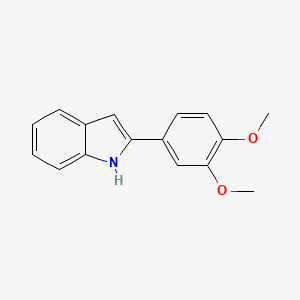
2-(3,4-dimetoxi fenil)-1H-indol
Descripción general
Descripción
2-(3,4-Dimethoxyphenyl)-1H-indole is an organic compound that belongs to the class of indoles Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities
Aplicaciones Científicas De Investigación
2-(3,4-Dimethoxyphenyl)-1H-indole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
Target of Action
It is structurally similar to bevantolol , a beta-1 adrenoceptor antagonist. This suggests that 2-(3,4-dimethoxyphenyl)-1H-indole may also interact with adrenoceptors, specifically beta-1 receptors . These receptors play a crucial role in the cardiovascular system, influencing heart rate and blood pressure.
Mode of Action
Based on its structural similarity to bevantolol, it may exhibit both agonist and antagonist effects on alpha-receptors, in addition to antagonist activity at beta-1 receptors . This means it could potentially bind to these receptors, inhibiting their normal function and leading to changes in physiological responses.
Análisis Bioquímico
Biochemical Properties
2-(3,4-Dimethoxyphenyl)-1H-indole plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with monoamine oxidase (MAO), an enzyme responsible for the breakdown of monoamines. 2-(3,4-Dimethoxyphenyl)-1H-indole acts as an inhibitor of MAO, thereby affecting the levels of neurotransmitters in the brain . Additionally, this compound has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of various drugs and endogenous compounds .
Cellular Effects
The effects of 2-(3,4-Dimethoxyphenyl)-1H-indole on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. In particular, 2-(3,4-Dimethoxyphenyl)-1H-indole has been observed to modulate the activity of the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation . Furthermore, this compound affects the expression of genes involved in oxidative stress response, thereby protecting cells from oxidative damage . Its impact on cellular metabolism includes alterations in the levels of key metabolites, influencing energy production and utilization within the cell .
Molecular Mechanism
At the molecular level, 2-(3,4-Dimethoxyphenyl)-1H-indole exerts its effects through various mechanisms. It binds to the active sites of enzymes, inhibiting or activating their function. For instance, its interaction with monoamine oxidase involves binding to the enzyme’s active site, preventing the breakdown of neurotransmitters . Additionally, 2-(3,4-Dimethoxyphenyl)-1H-indole can modulate gene expression by interacting with transcription factors and other regulatory proteins . This leads to changes in the expression of genes involved in critical cellular processes, such as apoptosis and cell cycle regulation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(3,4-Dimethoxyphenyl)-1H-indole change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 2-(3,4-Dimethoxyphenyl)-1H-indole is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to its breakdown, reducing its efficacy . Long-term studies have indicated that continuous exposure to 2-(3,4-Dimethoxyphenyl)-1H-indole can lead to adaptive changes in cellular function, including alterations in enzyme activity and gene expression .
Dosage Effects in Animal Models
The effects of 2-(3,4-Dimethoxyphenyl)-1H-indole vary with different dosages in animal models. At low doses, the compound exhibits neuroprotective effects, enhancing cognitive function and reducing oxidative stress . At higher doses, it can induce toxic effects, including neurotoxicity and hepatotoxicity . Threshold effects have been observed, where a specific dosage range produces optimal therapeutic effects without adverse outcomes . These findings highlight the importance of dosage optimization in the potential therapeutic application of 2-(3,4-Dimethoxyphenyl)-1H-indole.
Metabolic Pathways
2-(3,4-Dimethoxyphenyl)-1H-indole is involved in various metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes, leading to the formation of several metabolites . These metabolites can further interact with other enzymes and biomolecules, influencing metabolic flux and metabolite levels within the cell . The compound’s metabolism also involves conjugation reactions, such as glucuronidation and sulfation, which enhance its solubility and facilitate its excretion from the body .
Transport and Distribution
The transport and distribution of 2-(3,4-Dimethoxyphenyl)-1H-indole within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with organic cation transporters (OCTs), which facilitate its uptake into cells . Once inside the cell, 2-(3,4-Dimethoxyphenyl)-1H-indole can bind to intracellular proteins, influencing its localization and accumulation . The distribution of the compound within tissues is also influenced by its lipophilicity, allowing it to cross cell membranes and reach various cellular compartments.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethoxyphenyl)-1H-indole typically involves the cyclization of appropriate precursors. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone. In this case, 3,4-dimethoxyphenylhydrazine can be reacted with an appropriate ketone under acidic conditions to yield the desired indole compound.
Industrial Production Methods
Industrial production of 2-(3,4-dimethoxyphenyl)-1H-indole may involve optimized versions of laboratory-scale synthetic routes. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions are carefully controlled to ensure high purity and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-(3,4-Dimethoxyphenyl)-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce functional groups like carbonyls.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride to convert certain functional groups to their reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carbonyl-containing derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of halogenated indole derivatives.
Comparación Con Compuestos Similares
Similar Compounds
3,4-Dimethoxyphenethylamine: A compound with similar structural features but different biological activities.
3,4-Dimethoxyphenylacetic acid: Another compound with the 3,4-dimethoxyphenyl group, used in different applications.
3,4-Dimethoxyphenylacetyl chloride: A reactive intermediate used in organic synthesis.
Uniqueness
2-(3,4-Dimethoxyphenyl)-1H-indole is unique due to its indole core structure combined with the 3,4-dimethoxyphenyl group. This combination imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and industrial applications.
Propiedades
IUPAC Name |
2-(3,4-dimethoxyphenyl)-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2/c1-18-15-8-7-12(10-16(15)19-2)14-9-11-5-3-4-6-13(11)17-14/h3-10,17H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMXYCPOAEXWDOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC3=CC=CC=C3N2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


